1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
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Overview
Description
1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that features an indole ring system substituted with a phenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol typically involves multiple steps. One common method starts with the preparation of the indole ring system, followed by the introduction of the phenyl group. The piperazine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the propanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Phenyl-indol-1-yl)-propionic acid: Another indole derivative with a phenyl group, used in proteomics research.
3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds are analogs of indomethacin and have potential anti-inflammatory and analgesic activities.
Uniqueness
1-(2-Phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(2-phenylindol-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C21H25N3O/c25-19(15-23-12-10-22-11-13-23)16-24-20-9-5-4-8-18(20)14-21(24)17-6-2-1-3-7-17/h1-9,14,19,22,25H,10-13,15-16H2 |
InChI Key |
YMWWJXSSQANQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)O |
Origin of Product |
United States |
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